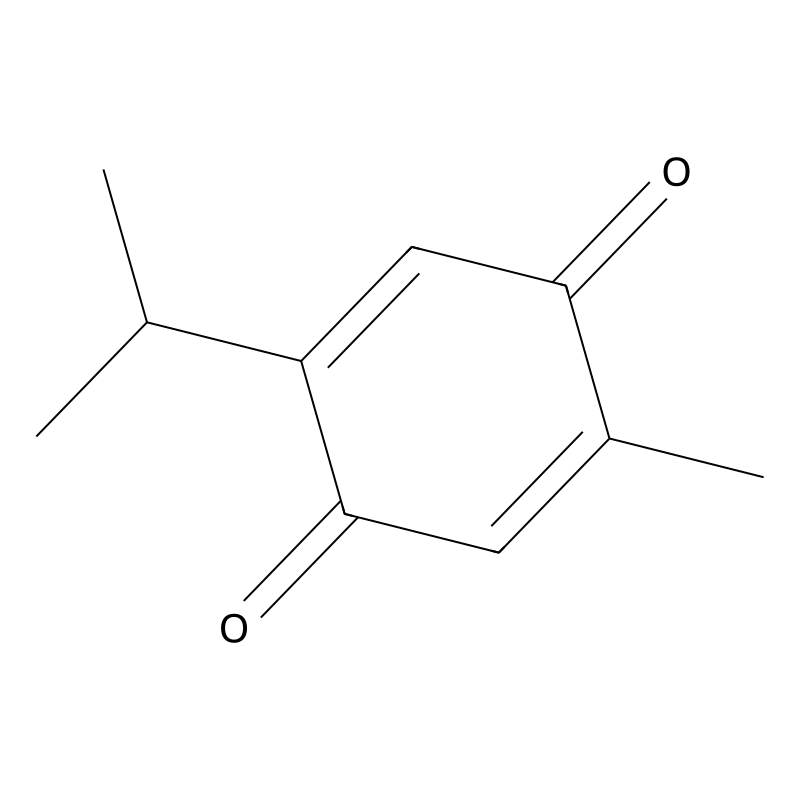

Thymoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

natural sources of thymoquinone beyond Nigella sativa

Quantitative Data on Thymoquinone in Nigella sativa

The this compound content in N. sativa is influenced by the extraction method and the plant's geographical origin.

Table 1: this compound Concentration by Extraction Method [1]

| Extraction Method | This compound Concentration | Key Findings |

|---|---|---|

| Supercritical Fluid Extraction (SFE) | 6.63 mg/mL | Higher yield, greater antioxidant activity (IC50 DPPH: 1.58 mg/mL), and higher total phenolic content (160.51 mg GAE/100 mL). |

| Cold Press (CP) | 1.56 mg/mL | Lower yield and reduced bioactive compound concentration compared to SFE. |

Table 2: this compound in Volatile Oils by Geographical Origin [2]

| Geographical Origin | This compound in Volatile Oil | Other Major Volatile Compounds |

|---|---|---|

| Bangladesh | 29.77% | p-cymene (36.35%), α-thujene (12.40%) |

| India | 10.27% | p-cymene (41.80%), α-thujene (13.93%) |

Detailed Experimental Protocol for this compound Analysis

The following workflow outlines a methodology for the extraction, quantification, and bioactivity assessment of this compound from N. sativa seeds, based on published research [1].

Experimental workflow for this compound extraction and analysis.

1. Seed Preparation:

- Source authenticated Nigella sativa seeds.

- Grind the seeds to a coarse powder using a stainless-steel grinder to increase surface area for extraction [1].

2. Oil Extraction (Comparative Methods):

- Supercritical Fluid Extraction (SFE): Use commercial SFE apparatus. Load crushed seeds into the extractor. Conduct extractions at 600 bar pressure and 40°C for 1 hour. Use liquid CO₂ at a flow rate of approximately 150 L/hour [1].

- Cold Press (CP): Press the seeds at room temperature (25°C) using a mechanical press. Allow the resulting oil to separate from fibers overnight, then proceed to filtration [1].

3. Extract Filtration:

- Filter the obtained crude oil from both methods using filter paper (e.g., Whatman #4) and a glass funnel to remove particulate matter [1].

4. This compound Quantification (HPLC-DAD):

- Apparatus: Agilent 1200 HPLC system with a DAD detector [1].

- Column: Prevail C18 column (250 x 4.6 mm ID, 5 μm particle size) [1].

- Mobile Phase: Water : Methanol : 2-Propanol (50 : 45 : 5 % v/v). Filter through a 0.45 μm membrane and degas prior to use [1].

- Flow Rate: 1.5 mL/min [1].

- Detection: 254 nm [1].

- Injection Volume: 20 μL [1].

- Identification & Quantification: Confirm this compound by comparing its retention time with an authentic standard (≥99.9% purity). Construct a standard linear calibration curve for quantitative calculations [1].

5. Bioactivity Assessment (Antioxidant Assays):

- DPPH Radical Scavenging Activity:

- Prepare a fresh DPPH solution (2.5 mg in 100 mL methanol).

- Mix 0.25 mL of oil with 1.75 mL of DPPH solution.

- Incubate in the dark at 25°C for 30 minutes.

- Measure absorbance at 515 nm.

- Calculate % inhibition and determine the IC50 value (concentration required for 50% scavenging) [1].

- FRAP (Ferric Reducing Antioxidant Power) Assay:

Research Implications and Future Directions

The strong evidence for this compound's bioactivity underscores its potential in drug development. Future research should focus on:

- Source Exploration: Systematically screening related species within the Ranunculaceae family or other plant families for this compound or analogous bioactive quinones.

- Bioavailability Enhancement: Developing advanced delivery systems (e.g., nanoformulations, encapsulation) to overcome this compound's limitations in water solubility and skin penetration [3] [4].

- Clinical Translation: Moving beyond in silico and in vitro studies to conduct rigorous preclinical and clinical trials to validate efficacy, determine optimal dosing, and confirm safety profiles [5] [3].

References

- 1. The Effects of Different Extraction Methods on Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 2. Volatile compounds of black cumin (Nigella sativa L. ... [sciencedirect.com]

- 3. How this compound from Nigella sativa Accelerates ... [mdpi.com]

- 4. A Narrative Review on Various Oil Extraction Methods ... [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Nigella Sativa's medicinal capacity against skin ... [nature.com]

thymoquinone pharmacokinetics and absorption

Pharmacokinetic Parameters of Thymoquinone

| Parameter | Pure TQ (Rabbit, Oral) [1] | Pure TQ (Rabbit, IV) [1] | TQ-Loaded NLC (Rat, Oral) [2] [3] | TQ-Loaded NLC (Rat, IV) [2] [3] |

|---|---|---|---|---|

| Absolute Bioavailability | ~58% | (Reference) | Greater relative bioavailability vs. IV NLC | (Reference) |

| Elimination Half-Life (T1/2) | 274.61 ± 8.48 min | 63.43 ± 10.69 min | Information missing | Information missing |

| Absorption Half-Life | ~217 min | Not Applicable | Slower absorption rate vs. IV | Not Applicable |

| Volume of Distribution (Vd) | 5,109.46 ± 196.08 mL/kg (Vss/F) | 700.90 ± 55.01 mL/kg (Vss) | Information missing | Information missing |

| Clearance (CL) | 12.30 ± 0.30 mL/min/kg (CL/F) | 7.19 ± 0.83 mL/min/kg | Information missing | Information missing |

| Protein Binding [1] | >99% | >99% | Information missing | Information missing |

| Key Challenges | Low water solubility, high protein binding, instability in biomatrices [4] [5] | Rapid elimination | Information missing | Information missing |

Key Experimental Protocols in Pharmacokinetic Studies

For researchers designing PK studies, here are methodologies from the cited literature.

Formulation and Characterization of TQ-NLC [2]

- Formulation: TQ-NLC was synthesized using a high-pressure homogenization method. The lipid phase (hydrogenated palm oil, lecithin, olive oil, and TQ) and aqueous phase (sorbitol, Tween 80, thimerosal) were heated separately to 70°C, mixed, and pre-emulsified with a high-shear mixer. The final emulsion was processed via high-pressure homogenizer.

- Characterization: Particle size, polydispersity index (PDI), and zeta potential were measured using a Zetasizer. Encapsulation efficiency (EE) and drug loading (DL) were determined using an ultrafiltration technique and HPLC analysis.

Radiolabeling and Biodistribution Study [2] [3]

- Radiolabeling: The formulated TQ-NLC was tagged with the radioisotope Technetium-99m (⁹⁹ᵐTc).

- Administration & Imaging: The radiolabeled TQ-NLC was administered to rats via oral and intravenous routes. Animals were imaged at various time intervals, and organs were harvested to quantify the percentage of injected dose per gram (%ID/g) in blood and tissues using a gamma counter.

Bioanalytical Method for TQ Quantification [4]

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

- Validation: The method was validated per European Medicines Agency (EMA) criteria for linearity, precision, and lower limit of quantification (LLOQ) in an oily matrix.

- Application in Serum: The study attempted to apply this method to human serum samples spiked with TQ. While TQ was detectable in spiked samples, it was not detectable in serum from healthy volunteers after oral ingestion of Nigella sativa oil, highlighting analytical challenges due to TQ's instability and strong protein binding in biological matrices.

Mechanism of Absorption & Formulation Strategies

The following diagram illustrates the major challenges and a modern formulation strategy for improving this compound's bioavailability.

This strategy explains why the TQ-NLC formulation demonstrated greater relative bioavailability compared to intravenous administration of TQ-NLC in rat studies; the lymphatic transport allows the compound to bypass initial liver metabolism [2] [3].

Drug Interaction Potential

TQ can significantly impact the pharmacokinetics of co-administered drugs. A 2025 study found that pre-treating rats with TQ markedly increased the systemic exposure of the anticancer drug dasatinib. The mechanism was linked to TQ's inhibition of key metabolism and transport proteins: CYP3A4, P-glycoprotein (Pgp), and Breast Cancer Resistance Protein (BCRP) [6]. This underscores the need for rigorous clinical interaction studies when TQ is used alongside conventional medicines.

Conclusion for Research and Development

- Core Problem: Very low and variable oral bioavailability due to poor solubility, instability, and extensive first-pass metabolism.

- Promising Solution: Lipid-based nanoformulations, particularly NLCs, have shown success in animal models by enhancing solubility and utilizing lymphatic absorption pathways.

- Critical Consideration: TQ has a high potential for drug-drug interactions by inhibiting crucial enzymes and transporters.

- Analytical Challenge: Standard analytical methods like GC-MS or HPLC struggle to detect TQ in human serum after oral ingestion of Nigella sativa oil, complicating pharmacokinetic studies [4].

Future work should focus on robust human clinical trials, further refinement of drug delivery systems, and standardized analytical techniques to fully realize TQ's therapeutic potential.

References

- 1. Pharmacokinetic plasma behaviors of intravenous and oral ... [link.springer.com]

- 2. Pharmacokinetics and Biodistribution of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Biodistribution of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Gas Chromatography–Mass Spectrometry Detection of ... [mdpi.com]

- 5. Therapeutic Potential and Pharmaceutical Development of ... [frontiersin.org]

- 6. Drug Interaction of Dasatinib with this compound [medsci.org]

Comprehensive Technical Guide: Thymohydroquinone and Dithymoquinone

Chemical and Physical Properties

Thymohydroquinone and dithymoquinone are benzoquinone-based compounds originating from the essential oil of Nigella sativa [1] [2].

- Thymohydroquinone (THQ): Also known as dihydrothis compound, it is the phenolic hydroquinone derivative and first reductive product of this compound [3]. It is typically obtained as a white solid [3].

- Dithis compound (DTQ): The dimeric form of this compound, occasionally found in low concentrations within N. sativa oil [3] [1].

The following table summarizes their core characteristics and compares them with their parent compound, this compound (TQ).

Table: Core Chemical Properties of this compound and its Derivatives

| Property | This compound (TQ) | Thymohydroquinone (THQ) | Dithis compound (DTQ) |

|---|---|---|---|

| IUPAC Name | 2-Isopropyl-5-methyl-1,4-benzoquinone | 2-Isopropyl-5-methylbenzene-1,4-diol | Dimer of this compound |

| Chemical Formula | C₁₀H₁₂O₂ [1] | Information not explicitly stated in search results | Information not explicitly stated in search results |

| Molecular Weight | 164.20 g/mol [1] | Information not explicitly stated in search results | Information not explicitly stated in search results |

| Structure | 1,4-Benzoquinone | Phenolic hydroquinone [3] | Dimeric quinone [1] |

| Natural Source & Abundance | Major active compound in N. sativa essential oil (30-50%) [4] [1] | Significant co-product / constituent in N. sativa essential oil [3] [4] | Low concentrations in N. sativa oil; can be synthesized [3] [1] |

| Log P (Lipophilicity) | 2.54 [2] | Information not explicitly stated in search results | Information not explicitly stated in search results |

Quantitative Pharmacological Activity Data

Research has quantified the biological activities of THQ and DTQ, particularly highlighting their antiviral potential and cytotoxicity.

Table: Quantitative Biological Activity Data for THQ and DTQ

| Assay Type | Test Compound | Key Metric & Result | Interpretation / Significance |

|---|

| In vitro SARS-CoV-2 Antiviral [5] [3] | Not specified (Sample, likely a derivative) | CC₅₀: 31.74 µM IC₅₀: 23.15 µM Selectivity Index (SI): 1.4 | Demonstrates anti-SARS-CoV-2 activity at nanomolar concentrations, but with a low selectivity index indicating high cytotoxicity relative to efficacy. | | In vitro Cytotoxicity (MTT Assay) [5] [3] | Dithis compound (DTQ) | Shows high cytotoxicity (Specific CC₅₀ not stated) | DTQ's significant cytotoxicity may limit its therapeutic window. | | Antibacterial Activity | Thymohydroquinone (THQ) | Exhibits activity against various Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) [3] | Confirms broad-spectrum antimicrobial potential, though quantitative data like MIC values are not provided in the searched results. |

Detailed Experimental Protocols

Synthesis of Thymohydroquinone (HTQ)

This protocol describes the chemical synthesis of HTQ from this compound via a reduction reaction [3].

Step-by-Step Procedure:

- Reaction Setup: Dissolve 0.50 g (3.1 mmol) of this compound in 10.0 mL of glacial acetic acid in a suitable reaction vessel [3].

- Reduction: Add 0.75 g of zinc powder to the solution. Stir the reaction mixture at room temperature for 12 hours [3].

- Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until completion [3].

- Work-up:

- Concentrate the acetic acid under vacuum.

- Neutralize the residue with 50 mL of 2 M sodium carbonate (Na₂CO₃) solution.

- Add 50 mL of dichloromethane to partition the organic materials. Separate the organic layer.

- Purification:

- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

- Evaporate the solvent under reduced pressure.

- Purify the crude product using column chromatography with a stationary phase of silica gel and a mobile phase of hexane and ethyl acetate in a 9:1 ratio [3].

Yield: The described synthesis yields 288 mg of a white solid, corresponding to a 60% yield [3].

The workflow for this synthesis can be visualized as follows:

In Vitro Antiviral Activity Assessment (SARS-CoV-2)

This methodology is used to evaluate the antiviral efficacy and cytotoxicity of test compounds [5] [3].

Step-by-Step Procedure:

Cell Culture & Cytotoxicity (CC₅₀):

- Principle: The MTT assay measures cell metabolic activity as a proxy for cell viability and proliferation.

- Procedure: Treat cells with serial dilutions of the test compound. After incubation, add MTT solution. Living cells reduce MTT to purple formazan crystals, which are solubilized, and the absorbance is measured. The CC₅₀ (half-maximal cytotoxic concentration) is calculated from the dose-response curve [5] [3].

Antiviral Efficacy (IC₅₀):

Data Analysis:

The experimental workflow for the antiviral assessment is outlined below:

Mechanisms of Action and Signaling Pathways

The bioactivities of THQ and DTQ are linked to their modulation of key cellular pathways, often shared with or derived from their parent compound, TQ.

- Antioxidant Activity: These compounds contribute to a significant decrease in Reactive Oxygen Species (ROS). The mechanism is twofold: direct free radical scavenging and potential upregulation of the body's natural antioxidant defense systems, which include enzymes like superoxide dismutase (SOD) and catalase (CAT) [1] [2].

- Anti-inflammatory and Intestinal Barrier Protection: Research on TQ, relevant to its derivatives, shows it can ameliorate gut epithelial injury in models of ulcerative colitis. The mechanism involves the reduction of intestinal ROS levels, which in turn inhibits the overactivation of the c-Jun N-terminal kinase (JNK) signaling pathway. This inhibition helps maintain the homeostasis of intestinal stem cell proliferation and differentiation, thereby preserving intestinal barrier function [6].

- Anticancer Potential: While more robustly documented for TQ, the anticancer effects are associated with the ability to increase intracellular ROS to cytotoxic levels in cancer cells, induce DNA damage, reduce mitochondrial membrane potential, and promote apoptosis (programmed cell death). This is evidenced by the upregulation of pro-apoptotic proteins like Bax and caspases, and downregulation of anti-apoptotic proteins like Bcl-2 [4].

The pathway through which TQ and its derivatives protect the intestinal barrier offers a clear example of their mechanism:

Challenges and Future Research Directions

Despite the promising properties of THQ and DTQ, several challenges must be addressed to advance their therapeutic application [2].

- Pharmaceutical Development Hurdles: Like TQ, these compounds likely face challenges related to limited bioavailability, high lipophilicity (log P = 2.54 for TQ), and heat sensitivity. These properties pose significant obstacles to formulating stable and effective conventional dosage forms [2].

- Scarcity of Targeted Studies: While the bioactivities of N. sativa extracts are well-documented, there is a notable lack of dedicated, high-quality studies isolating and evaluating the effects of THQ and DTQ alone, especially against specific disease targets [5] [3].

- Cytotoxicity Concerns: The observed high cytotoxicity of DTQ and the low selectivity index in antiviral assays highlight the need for chemical optimization to improve the therapeutic window [5] [3].

- Need for Advanced Delivery Systems: Future research should prioritize the development of novel drug delivery systems, such as nanoformulations (e.g., liposomes, solid lipid nanoparticles, polymeric micelles), to enhance the solubility, stability, and targeted delivery of these compounds, thereby improving their efficacy and reducing potential side effects [2].

- Requirement for Clinical Trials: A convincing number of experimental studies are available, but human studies are needed to encourage clinical development. Further investigations, including pharmacokinetic and regulatory toxicity studies, are required [2].

References

- 1. Nigella sativa: A Comprehensive Review of Its Therapeutic ... [mdpi.com]

- 2. Frontiers | Therapeutic Potential and Pharmaceutical Development of... [frontiersin.org]

- 3. In vitro potential antiviral SARS-CoV-19- activity of natural product... [pmc.ncbi.nlm.nih.gov]

- 4. Combination of 5‐Fluorouracil and this compound for ... [pmc.ncbi.nlm.nih.gov]

- 5. In vitro potential antiviral SARS-CoV-19- activity of natural ... [sciencedirect.com]

- 6. This compound Ameliorates Gut Epithelial Injury by ... - PMC [pmc.ncbi.nlm.nih.gov]

thymoquinone historical use in traditional medicine

Historical Use and Sources

For over 2,000 years, Nigella sativa seeds have been a cornerstone of traditional medicine across various ancient civilizations [1] [2]. The plant is native to Southern Europe, North Africa, and Southwest Asia [2].

The following table summarizes the historical and traditional uses of Nigella sativa and its active component, thymoquinone:

| Ailment/Condition | Traditional Use/Form | Region/Culture of Use |

|---|---|---|

| Asthma & Bronchitis | Suppress cough, ease breathing [1] [2] | Traditional systems [1] |

| Gastrointestinal Issues (abdominal pain, diarrhea, flatulence) | Seed extracts or oil [2] | Traditional systems [2] |

| Headache & Dizziness | Natural remedy [1] | Traditional systems [1] |

| Eczema & Skin Inflammations | Topical application [1] [2] | Traditional systems [1] |

| Rheumatism & Inflammatory Diseases | Oil extract [2] | Mediterranean countries [2] |

| General Health & Well-being | Spice, food preservative, "the Blessed Seed" [2] | Middle Eastern, Asian, and Far Eastern countries [2] |

This compound (TQ) is the most abundant and pharmacologically active component of the volatile oil of Nigella sativa seeds [3] [2]. It is also found in other plant genera, including Monarda, Thymus, and Satureja [3].

Molecular Mechanisms and Signaling Pathways

Modern research has elucidated that this compound exerts its diverse effects by modulating multiple cellular signaling pathways. The diagram below summarizes the key molecular mechanisms underlying its pharmacological activities.

Key signaling pathways modulated by this compound. this compound (TQ) targets multiple critical cellular processes, including inflammation, oxidative stress, and cancer progression, through coordinated regulation of the Nrf2, NF-κB, PI3K/AKT, and ERK pathways, as well as direct induction of apoptosis and cell cycle arrest.

Experimental Evidence and Key Studies

The therapeutic potential of this compound is supported by a body of in vitro and in vivo evidence. The table below summarizes quantitative findings from key preclinical studies.

| Pharmacological Area | Experimental Model | Key Findings & Quantitative Results | Proposed Mechanism |

|---|---|---|---|

| Hepatoprotective | Acetaminophen-induced hepatotoxicity in rats [1] | ↓ Serum ALT, AST; ↓ tissue MDA; ↓ liver necrosis scores [1] | Antioxidant; increased transcription of chemoprotective enzymes (GST, NQO1) [1] |

| Anti-inflammatory | Collagen-induced arthritis in vivo [1] | ↓ Arthritic parameters; ↓ IL-1β, IL-6, TNF-α, PGE(2); ↑ antioxidant markers (GSH) [1] | Antioxidant and cytokine suppression [1] |

| Anticancer | HL-60 leukemia cells (in vitro) [1] | ↑ Caspase activity; ↑ Bax/Bcl-2 ratio [1] | Mitochondrial apoptosis pathway [1] |

| Anticancer | H1650 lung adenocarcinoma cells (in vitro) [4] | IC50 = 26.59 µM at 48h; ↓ Cell viability; ↓ Total Oxidant Status (TOS) [4] | Pro-apoptotic and antioxidant effects [4] |

| Anti-angiogenic | PC3 prostate cancer xenograft model (in vivo) [5] | Inhibited tumor angiogenesis and growth at low dosage with minimal toxicity [5] | Suppression of AKT and ERK signaling pathways [5] |

Detailed Experimental Protocol: Cytotoxicity (MTT) Assay

For researchers looking to replicate standard assays, here is a typical methodology for evaluating cell viability, as used in the H1650 lung cancer cell study [4]:

- Cell Line & Culture: H1650 lung adenocarcinoma cells are maintained in RPMI-1640 medium, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 20 μg/mL streptomycin, 20 units/mL penicillin, 1 mM sodium pyruvate, and 0.1 mM amino acid solution. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂ [4].

- Compound Treatment: this compound is dissolved in an appropriate vehicle (e.g., DMSO) and applied to cells at a range of concentrations (e.g., from 6.25 µM to 200.00 µM) [4].

- Viability Assessment: After a predetermined incubation period (e.g., 24, 48, or 72 hours), MTT reagent is added to each well. Following further incubation, the formed formazan crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader [4].

- Data Analysis: Cell viability is calculated as a percentage compared to the untreated control group. The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis of the dose-response curve [4].

Current Research and Development Challenges

While preclinical data is promising, this compound research faces significant translational hurdles.

- Bioavailability and Pharmaceutical Development: this compound has limited clinical application due to poor aqueous solubility, high lipophilicity (Log P = 2.54), and heat sensitivity [3]. Research is focused on novel formulation strategies, including nanoformulations like liposomes, solid-lipid nanoparticles, and nanoemulsions, to enhance its stability and bioavailability [3] [6].

- Emerging Research Areas: Current studies are exploring this compound's effects on cancer stem cells (CSCs, the tumor microenvironment, and epigenetic modifications [6]. Notably, computational and experimental studies have also identified its potential as a broad-spectrum inhibitor to block the entry of coronaviruses, including SARS-CoV-2, into host cells by binding to the ACE2 receptor [7].

- The Gap to Clinical Trials: Despite the long history of use of black seed and extensive in vivo data, robust human clinical trials for this compound itself are still lacking [3] [6]. Further clinical studies, including pharmacokinetic and regulatory toxicity studies, are required to advance this compound into a clinically viable pharmaceutical agent [3].

References

- 1. This compound: an emerging natural drug with a wide ... [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal potential of black seed (Nigella sativa) and ... [sciencedirect.com]

- 3. Therapeutic Potential and Pharmaceutical Development of ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on Cell Proliferation, Oxidative ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits tumor angiogenesis and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Cancer Through this compound: From Molecular ... [mdpi.com]

- 7. Computational and Experimental Studies Reveal That ... [link.springer.com]

Evidence of Thymoquinone's Antioxidant & Organoprotective Effects

| Disease/Condition Model | Key Antioxidant & Protective Outcomes Observed | Proposed Molecular Mechanism | Reference |

|---|---|---|---|

| Acetaminophen-induced Hepatotoxicity (in vivo) | ↓ Serum ALT & AST; ↓ Liver tissue MDA (marker of lipid peroxidation); ↓ Oxidized glutathione (GSSG); Improved liver histopathology [1]. | Not specified in the study; overall effect attributed to antioxidant action [1]. | [1] |

| Brain Ischemia/Reperfusion Injury (in vivo) | ↑ Survival of hippocampal neurons; Normalized levels of glutathione, SOD, and catalase; ↓ Level of MDA in brain tissue [2]. | Activation of the Nrf2 pathway and upregulation of heme-oxygenase-1 (HO-1) [2]. | [2] |

| Chemically-induced Ulcerative Colitis (Drosophila model) | Protection of intestinal barrier function; restoration of intestinal stem cell homeostasis [3]. | Reduction of intestinal ROS levels, leading to inhibition of the overactivated JNK signaling pathway [3]. | [3] |

| General Free Radical Scavenging (in vitro) | Potent superoxide anion scavenging activity [4]. | Direct neutralization of reactive oxygen species [4]. | [4] |

| Sodium Fluoride-induced Hepatotoxicity (in vivo) | Amelioration of hepatotoxicity and oxidative stress [4]. | Not specified in the review; effect attributed to antioxidant action [4]. | [4] |

Core Mechanisms of Antioxidant Action

Thymoquinone's antioxidant activity is multifaceted, providing protection at different levels.

- Direct Antioxidant Action: this compound is a potent superoxide anion scavenger, directly neutralizing one of the primary reactive oxygen species (ROS) generated in cells [4]. This direct interaction helps to reduce the overall oxidative burden immediately.

- Indirect Antioxidant Action via Nrf2 Pathway Activation: This is a crucial mechanism for this compound's long-lasting cellular defense. This compound activates the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response [2]. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of a battery of protective genes. Key enzymes upregulated include:

- Heme-oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant properties [1] [2].

- Superoxide Dismutase (SOD): Catalyzes the conversion of superoxide into oxygen and hydrogen peroxide.

- Catalase (CAT): Converts hydrogen peroxide into water and oxygen.

- Glutathione Peroxidase (GSH): Reduces lipid hydroperoxides and hydrogen peroxide.

- Nad(p)h Quinone Dehydrogenase 1 (NQO1): A detoxification enzyme [1].

- Suppression of Pro-Oxidant and Pro-Inflammatory Signaling: this compound inhibits key signaling pathways that contribute to oxidative stress and inflammation, such as NF-κB and JNK [3] [4]. By suppressing these pathways, it reduces the expression of pro-inflammatory cytokines and other mediators that can stimulate ROS production.

The following diagram illustrates the coordinated interplay of these core mechanisms.

Key Experimental Models & Methodologies

Research on this compound's antioxidant effects relies on established in vivo models and standardized biochemical assays. Here are some common protocols cited in the literature.

In Vivo Animal Models

- Chemical-Induced Hepatotoxicity: Models like acetaminophen or CCl4 administration in rats are used. The protective effect of this compound is assessed by measuring serum liver enzymes (ALT, AST) and liver tissue levels of MDA and glutathione [1].

- Cerebral Ischemia-Reperfusion: Induced by transient occlusion of carotid arteries in rodents. This compound is administered pre- and/or post-ischemia, and its effect is evaluated by measuring neuronal survival, antioxidant enzyme levels (SOD, catalase, glutathione), and lipid peroxidation (MDA) in the brain [2].

- Ulcerative Colitis: A Drosophila (fruit fly) model using SDS to induce intestinal damage. Flies are fed this compound from larval stages, and its effects are measured through survival rates, intestinal morphology, and genetic analysis of JNK pathway activity [3].

Key Biochemical Assays

- Lipid Peroxidation: Measured by detecting Malondialdehyde (MDA) levels, often using a thiobarbituric acid reactive substances (TBARS) assay kit [1] [2].

- Antioxidant Enzyme Activity: The activity of key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH) is measured using commercial assay kits based on spectrophotometric methods [2].

- Redox State: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical marker of cellular oxidative stress, measured using enzymatic recycling assays [1].

Pharmaceutical Development & Challenges

Despite its promising bioactivity, this compound faces significant challenges for clinical application.

- Inherent Physicochemical Limitations: this compound has high lipophilicity (log P = 2.54), leading to poor aqueous solubility and consequently, low and variable oral bioavailability. It is also sensitive to light and heat, complicating formulation [5] [6].

- Nano-Formulation Strategies: To overcome these hurdles, advanced drug delivery systems are being actively researched. These include:

- Nanoliposomes: Phospholipid vesicles that encapsulate this compound, improving its solubility, stability, and potential for tumor targeting [6].

- Polymeric Nanoparticles: Systems like PLGA nanoparticles protect this compound, provide controlled release, and have shown enhanced efficacy in cancer models [7].

- Solid-Lipid Nanoparticles (SLN), Nanoemulsions, and Dendrimers are other platforms under investigation to enhance the bioavailability and therapeutic profile of this compound [5].

References

- 1. : an emerging natural drug with a wide range of... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant this compound and Its Potential in the Treatment ... [pmc.ncbi.nlm.nih.gov]

- 3. Ameliorates Gut Epithelial Injury by Suppressing the... This compound [pmc.ncbi.nlm.nih.gov]

- 4. and Antioxidant -inflammatory Anti of Action this compound [link.springer.com]

- 5. Frontiers | Therapeutic Potential and Pharmaceutical Development of... [frontiersin.org]

- 6. Enhanced efficacy and bioavailability of this compound ... [sciencedirect.com]

- 7. Anti-Breast Cancer Effects of this compound ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: HPLC Method Development for Thymoquinone Quantification in Nigella sativa Products

Introduction

Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) is the primary bioactive constituent responsible for the extensive pharmacological properties of Nigella sativa L. (black seed), including its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The quantitative analysis of this compound presents significant analytical challenges due to its susceptibility to degradation under various environmental conditions and the complexity of the botanical matrices in which it is found. These challenges necessitate the development of robust chromatographic methods that can provide accurate and reproducible quantification for quality control, stability studies, and pharmacological research.

This comprehensive technical document provides detailed application notes and standardized protocols for the reliable quantification of this compound in various sample types, including Nigella sativa seeds, seed oils, commercial products, and biological matrices. The methods outlined herein have been carefully selected and optimized from peer-reviewed research to address the diverse needs of researchers and analytical laboratories working with this valuable phytochemical. Special emphasis has been placed on method validation parameters according to International Council for Harmonisation (ICH) guidelines, ensuring that the presented protocols meet rigorous analytical standards for precision, accuracy, specificity, and sensitivity required in pharmaceutical and nutraceutical development.

HPLC Methodologies for this compound Quantification

Overview of Chromatographic Approaches

Various HPLC method configurations have been developed for this compound quantification, each with distinct advantages depending on the sample matrix and analytical requirements. Reversed-phase chromatography with C18 columns has emerged as the most widely employed approach due to its excellent separation efficiency for moderately hydrophobic compounds like this compound. Both isocratic and gradient elution methods have been successfully implemented, with mobile phases typically consisting of aqueous-organic mixtures tailored to achieve optimal resolution while maintaining reasonable analysis times.

The selection of detection method is crucial for achieving the desired sensitivity and specificity. Ultraviolet (UV) detection remains the most practical and widely accessible approach, with this compound exhibiting strong absorption at approximately 254 nm, though some methods utilize slightly higher wavelengths (up to 295 nm) to reduce matrix interference. More sophisticated detection techniques such as diode array detection (DAD) provide spectral confirmation of peak identity, while mass spectrometric detection offers superior specificity and sensitivity for complex biological matrices, though at significantly higher instrument cost and operational complexity.

Comparative Analysis of HPLC Methods

Table 1: Comparison of HPLC Conditions for this compound Quantification

| Method Feature | Reversed-Phase Method [1] | CN Normal-Phase Method [2] | Multi-Component Method [3] | QbD-Optimized Method [4] |

|---|---|---|---|---|

| Column Type | XSelect CSH C18 (150 × 3 mm, 3.5 µm) | Econosphere CN | C18 reversed-phase | Symmetry C18 (150 × 3.9 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Hexane:2-Propanol (99:1, v/v) | Water:Methanol:2-Propanol | Methanol:Acetonitrile:Buffer [2.2 mM ammonium formate] (35:50:15, v/v/v) |

| Flow Rate | 0.8 mL/min | Not specified | Not specified | 0.9 mL/min |

| Detection | UV at 254 nm | UV at 295 nm | UV at 254 nm & 294 nm | UV at 249 nm |

| Runtime | 10 minutes | Not specified | <15 minutes | Not specified |

| Linearity Range | 2.7-81 mg/L | 5 nmol/mL and above | Not specified | 6.25-100 µg/mL |

| LOD/LOQ | Not specified | LOD: 5 nmol/mL | Not specified | LOD: 2.05 µg/mL, LOQ: 6.25 µg/mL |

| Key Applications | Commercial oil products | Black seed oil | Multi-component analysis (TQ, THQ, DTQ, THY) | Seed powder extracts |

Table 2: Method Validation Parameters for this compound HPLC Assays

| Validation Parameter | QbD-Optimized Method [4] | Cell Medium Method [5] | Commercial Products Method [1] |

|---|---|---|---|

| Specificity | No interference from matrix | No interfering peaks at analyte retention | Peak identity confirmed by retention time and UV spectrum |

| Linearity (R²) | 0.9957 | 0.9993 | 0.9984 |

| Precision (%RSD) | Retention time: 1.42%, Tailing factor: 0.695% | %CV at LLOQ: 5.68% | Intraday and interday variation <5% |

| Accuracy | Confirmed per ICH guidelines | Mean accuracy: 98.37% | Recovery: 100.0% ± 1.1% |

| LOD/LOQ | 2.05/6.25 µg/mL | Sensitive LLOQ established | Not specified |

| Robustness | Demonstrated via QbD approach | Stability in RPMI-1640 medium assessed | Consistent across different product types |

Experimental Protocols

Sample Preparation and Extraction

3.1.1 Seed Material Extraction

Plant Material Selection: Obtain high-quality Nigella sativa seeds from verified sources. Seeds should be stored in airtight containers protected from light and moisture to prevent this compound degradation. Geographical origin and harvest time significantly impact this compound content, so these factors should be documented. [1]

Size Reduction: Using a mortar and pestle or mechanical grinder, grind the seeds to a fine powder. For consistent results, pass the powder through a standardized mesh sieve (typically 0.5-1.0 mm). Powdered material should be stored in falcon tubes protected from light with aluminum foil. [6]

Solvent Extraction: Weigh 10.0 g of seed powder accurately and transfer to an extraction vessel. Add 40 mL of appropriate extraction solvent (methanol provides comprehensive extraction, while hexane may offer better selectivity for this compound). The extraction mixture should be left for one week with occasional agitation, then filtered through Whatman No. 42 filter paper. Alternatively, ultrasound-assisted extraction can reduce extraction time to 30-60 minutes with similar efficiency. [6] [7]

Extract Concentration: Filter the extracts and concentrate under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent this compound degradation. Transfer the concentrated extract to amber glass vials and store at 4°C until analysis. [4]

3.1.2 Oil Sample Preparation

Direct Methanolic Extraction: Accurately weigh 80-150 mg of black seed oil into a 10 mL volumetric flask. Make up to volume with HPLC-grade methanol and vortex vigorously for 1 minute. Allow the oil phase to reaggregate (less than 1 minute), then carefully withdraw approximately 1 mL of the methanolic phase using a syringe. [1]

Filtration: Filter the methanolic extract through a 0.2 µm membrane filter (Chromafil PET, 20/15 MS) directly into an HPLC vial. All extraction steps should be performed under subdued light or using amber glassware to protect this compound from photodegradation. [1]

Capsule Content Preparation: For encapsulated products, carefully pierce ten capsules with a needle and express the oily content into a small beaker. Mix thoroughly to ensure homogeneity, then weigh 60-500 mg of the pooled material and proceed with methanolic extraction as above. [1]

Chromatographic Separation and Analysis

3.2.1 Rapid Quality Control Method

Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in the ratio 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use. [1]

Chromatographic Conditions:

- Column: XSelect CSH C18 (150 mm × 3 mm, 3.5 µm) with appropriate guard column

- Flow Rate: 0.8 mL/min

- Column Temperature: 40°C

- Detection: UV at 254 nm

- Injection Volume: 2 µL

- Run Time: 10 minutes [1]

System Suitability: The this compound peak typically elutes at approximately 2.30 minutes under these conditions. System suitability should be verified before sample analysis by ensuring that the retention time relative standard deviation (%RSD) is <2% and the tailing factor is <1.5 for six replicate injections of a standard solution. [4] [1]

3.2.2 Multi-Component Profiling Method

Extended Mobile Phase: Prepare a ternary mixture of water, methanol, and 2-propanol optimized for separation of this compound and related compounds including thymohydroquinone (THQ), dithis compound (DTQ), and thymol (THY). [3]

Chromatographic Conditions:

- Column: C18 reversed-phase column

- Detection: Multi-wavelength UV detection at 254 nm and 294 nm

- Run Time: <15 minutes for complete analysis of all four components [3]

Identification and Quantification: Under these conditions, typical retention times are THQ at 2.8 min, TQ at 6.8 min, DTQ at 8.9 min, and THY at 10.5 min. Use diphenyl sulfone (4.3 min) as an internal standard for improved quantification accuracy. [3]

3.2.3 QbD-Optimized Method

Mobile Phase Preparation: Prepare 2.2 mM ammonium formate buffer and adjust pH to the optimized value (determined via Box-Behnken Design optimization). Combine methanol, acetonitrile, and buffer in the ratio 35:50:15 (v/v/v). Filter and degas before use. [4]

Chromatographic Conditions:

- Column: Symmetry C18 (150 × 3.9 mm, 5 µm)

- Flow Rate: 0.9 mL/min

- Detection: UV at 249 nm

- Injection Volume: 10-20 µL [4]

Optimization Approach: Employ Box-Behnken Design (BBD) with three factors (mobile phase flow rate, buffer pH, and detection wavelength) and two responses (retention time and tailing factor) to establish the chromatographic design space. [4]

Figure 1: Complete Workflow for this compound HPLC Analysis illustrating the sequential steps from sample preparation through final quantification

Method Validation

Validation Parameters and Acceptance Criteria

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation parameters should be established according to ICH guidelines:

Specificity: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of other sample components. This should be confirmed by lack of interference at the retention time of this compound in blank samples and by peak purity assessment using diode array detection. [5] [4]

Linearity and Range: Prepare this compound standard solutions at a minimum of five concentration levels across the specified range. The correlation coefficient (r²) should be ≥0.995, and the y-intercept should not significantly differ from zero. The range should be established to demonstrate acceptable accuracy, precision, and linearity throughout. [4] [1]

Accuracy: Determine recovery by spiking known amounts of this compound standard into blank matrix or sample with known low this compound content at three concentration levels (low, medium, high). Average recovery should be within 95-105% with RSD <5%. [4] [1]

Precision:

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ, or using the standard deviation of the response and slope of the calibration curve. For this compound analysis, typical LOQ values range from 2.05-6.25 µg/mL. [4]

Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C, detection wavelength ±2 nm). The method should maintain system suitability criteria under all tested conditions. [4]

Standard Solution Preparation and Calibration

Primary Standard Stock Solution: Accurately weigh 5.0 mg of this compound reference standard (purity >99%) and dissolve in 5.0 mL of methanol to obtain a 1.0 mg/mL stock solution. Store at 4°C protected from light. [4]

Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with methanol to cover the expected concentration range (typically 6.25-100 µg/mL). [4]

Calibration Curve: Inject each standard solution in triplicate and plot peak area versus concentration. Use linear regression to establish the calibration curve. The coefficient of determination (r²) should be ≥0.995. [4] [1]

Figure 2: Method Validation Workflow for this compound HPLC analysis showing the comprehensive parameters requiring evaluation

Troubleshooting and Technical Notes

Common Issues and Solutions

Peak Tailing: If this compound peak shows significant tailing (tailing factor >1.5), consider using a column with different stationary chemistry (e.g, endcapped C18), adjusting mobile phase pH, or adding small amounts of modifying agents such as formic or acetic acid to the mobile phase. [4]

Retention Time Drift: Significant changes in retention time may indicate mobile phase degradation, column aging, or temperature fluctuations. Ensure mobile phase is freshly prepared, column temperature is controlled, and the column is not exhausted. Retention time shifts of more than 5% typically require investigation. [1]

Reduced Sensitivity: Gradual loss of sensitivity may result from detector lamp aging, column performance deterioration, or this compound degradation in standard solutions. Regularly check system suitability criteria and prepare fresh standard solutions weekly. [1]

Matrix Interference: For complex samples such as commercial oil products, interference peaks may co-elute with this compound. In such cases, optimize extraction procedures, consider gradient elution, or use a more selective detection wavelength (e.g., 295 nm instead of 254 nm). [3] [2]

This compound Stability Considerations

This compound is susceptible to degradation under various conditions, necessitating specific handling precautions:

Light Sensitivity: this compound degrades when exposed to light, particularly UV radiation. All sample preparation and analysis steps should be performed under subdued light or using amber glassware. [1]

Temperature Sensitivity: Solutions containing this compound should be stored at 4°C and protected from heat during extraction and concentration steps. Rotary evaporation should be performed at temperatures not exceeding 40°C. [6] [1]

Solvent Considerations: Methanolic solutions of this compound are relatively stable when stored refrigerated and protected from light. Avoid using chlorinated solvents which may accelerate degradation. [1]

Stock Solution Stability: Standard stock solutions should be prepared fresh weekly, while working standards may be prepared daily from the stock solution to ensure accuracy of quantification. [1]

Applications in Research and Quality Control

Research Applications

The HPLC methods described in this protocol support various research applications:

Pharmacological Studies: Accurate this compound quantification is essential for dose-response studies and mechanistic investigations. The validated HPLC methods enable precise correlation between administered doses and observed biological effects, supporting research into this compound's anti-inflammatory, antioxidant, and anticancer properties. [6] [1]

Bioavailability and Pharmacokinetics: These methods can be adapted for determining this compound concentration in biological fluids, though typically requiring additional sample cleanup and possibly mass spectrometric detection for sufficient sensitivity in complex matrices. [5]

Plant Breeding and Selection: HPLC quantification facilitates the selection of Nigella sativa genotypes with high this compound content for breeding programs. The methods enable rapid screening of seed populations to identify individuals with superior phytochemical profiles. [8]

Quality Control Applications

Raw Material Authentication: Verify the quality and authenticity of Nigella sativa seeds and seed oils by establishing this compound content, which serves as a key marker compound. Products can be assessed against established quality standards. [1]

Batch-to-Batch Consistency: Monitor manufacturing consistency by quantifying this compound in multiple production batches. Established specifications typically require this compound content to fall within predetermined ranges based on product claims. [1]

Stability Studies: Assess product shelf-life by monitoring this compound degradation over time under various storage conditions. These studies help establish appropriate expiration dates and storage recommendations. [1]

Finished Product Verification: Confirm this compound content in final formulated products including oils, capsules, and other dosage forms to ensure compliance with labeling claims and regulatory requirements. [1]

Conclusion

The HPLC methodologies presented in this comprehensive protocol provide robust and reliable approaches for this compound quantification in various sample matrices. The QbD-optimized method offers particular advantages for regulatory applications and method transfer between laboratories, while the rapid quality control method enables high-throughput analysis for routine testing. Proper implementation of these methods requires careful attention to sample preparation techniques, chromatographic conditions, and This compound stability considerations.

As research into the therapeutic potential of this compound continues to expand, these standardized analytical protocols will play a crucial role in ensuring data quality and comparability across studies. Future method developments will likely focus on increasing automation and throughput, enhancing sensitivity for biological matrix analysis, and improving sustainability through green chemistry principles. By adopting these rigorously validated methods, researchers and quality control professionals can generate reliable this compound quantification data to support product development, clinical research, and quality assurance programs.

References

- 1. Screening of this compound Content in Commercial ... [mdpi.com]

- 2. SIMPLE HPLC METHOD FOR THE DETERMINATION OF ... [hero.epa.gov]

- 3. High performance liquid chromatographic analysis of the ... [sciencedirect.com]

- 4. Box-Behnken Design (BBD) Application for Optimization of ... [mdpi.com]

- 5. HPLC method for the determination of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Quantification of this compound Extracted from ... [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] HPLC Quantification of this compound Extracted ... [semanticscholar.org]

- 8. Analysis of this compound Content in Black Cumin Seeds ... [mdpi.com]

Comprehensive Application Notes and Protocols: Optimization of Thymoquinone Extraction from Nigella sativa L. for Pharmaceutical Development

Introduction

Thymoquinone (TQ), the primary bioactive compound in Nigella sativa L. (black seed or black cumin), has garnered significant attention in pharmaceutical research due to its extensive therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The extraction methodology employed critically influences both the yield and quality of TQ, thereby impacting its potential efficacy in drug formulations. These application notes provide detailed protocols for optimizing TQ extraction, leveraging the most recent advancements in extraction technologies. As the demand for evidence-based natural therapeutics grows, establishing standardized, efficient extraction protocols becomes paramount for ensuring batch-to-batch consistency, maximizing bioactive compound recovery, and facilitating the reproducible development of TQ-based pharmaceuticals. This document synthesizes cutting-edge research to provide researchers and drug development professionals with validated methods for obtaining high-quality TQ extracts suitable for preclinical and clinical investigations [1] [2].

Extraction Methodologies and Optimization

The extraction of this compound from black seed can be approached through several methods, each with distinct advantages and optimal operating conditions. The selection of an appropriate method depends on the specific research objectives, considering factors such as target yield, purity, equipment availability, and economic feasibility.

Mechanical Extraction via Screw Press

Screw press extraction, or cold pressing, is a solvent-free, simple, and low-cost method ideal for producing oil without chemical residues. However, its efficiency in releasing bound bioactive compounds like TQ can be limited without optimization.

Optimal Parameters for Screw Press Extraction:

- Feed Rate: 50–54 g/min

- Moisture Content of Seeds: 15–18 wt%

- Extraction Temperature: 55–60 °C

- Screw Rotation Speed: Maintain a consistent speed to ensure proper pressure and friction.

Expected Outcomes: Under these optimized conditions, researchers can achieve an oil yield of approximately 22 wt% with a TQ content of up to 10 mg/mL of oil. The residue oil in the press cake remains around 18–19 wt%, indicating good extraction efficiency [3].

Ultrasound-Assisted Extraction (UAE)

UAE utilizes cavitation forces to rupture cell walls, enhancing the release of intracellular compounds. This method is renowned for its high efficiency, shortened extraction time, and improved recovery of heat-sensitive compounds like TQ.

Optimal Parameters for UAE:

- Solvent: Methanol has been shown to yield the highest TQ recovery (up to 28.62%) [4] [5]. For a greener alternative, n-hexane can be used.

- Sample-to-Solvent Ratio: 1:10 (e.g., 5 g powder to 50 mL solvent)

- Extraction Temperature: 69–70 °C

- Extraction Time: 86–90 min

- Ultrasonic Amplitude: 30–60% (at a fixed frequency of 20-40 kHz)

Procedure:

- Reduce cleaned black seeds to a fine powder using a laboratory grinder.

- Combine the powder with the specified solvent in an appropriate container.

- Subject the mixture to ultrasonic treatment using an ultrasonic probe or bath.

- Filter the suspension through Whatman filter paper No. 1.

- Concentrate the filtrate using a rotary evaporator at 45 °C to recover the oil [4] [6].

Seed Pretreatment Techniques

Physical pretreatments prior to oil extraction can significantly disrupt seed cell structures, facilitating the release of bound TQ during subsequent pressing. These methods are particularly valuable for enhancing the efficiency of cold pressing.

Freeze-Thaw Pretreatment:

- Protocol: Freeze seeds at -17 °C for 48 hours, then thaw at 50 °C for 1 hour. Repeat this cycle three times.

- Outcome: This process can increase TQ content by up to 79.93% compared to untreated seeds. The formation of ice crystals during freezing ruptures cell walls, while thawing releases the contents [7].

Microwave Pretreatment:

- Protocol: Expose seeds to microwave radiation at 640 W for 3 minutes.

- Outcome: This treatment can more than double the TQ content in the subsequently cold-pressed oil. Microwave energy generates internal steam, creating pressure that fractures cellular structures [7].

Table 1: Comparative Analysis of this compound Extraction Methods from Nigella sativa L.

| Extraction Method | Optimal Conditions | This compound Content | Oil Yield | Key Advantages |

|---|---|---|---|---|

| Screw Press (Optimized) | Feed rate: 50-54 g/min, Moisture: 15-18%, Temp: 55-60°C | Up to 10 mg/mL oil | ~22 wt% | Solvent-free, simple, low equipment cost, chemical-free oil |

| Ultrasound-Assisted (UAE) | Methanol, 69°C, 86 min, 1:10 ratio | Up to 28.62% in extract | ~34.53% [6] | High TQ yield, shorter extraction time, enhanced bioactivity |

| Freeze-Thaw + Cold Press | -17°C/48h freeze + 50°C/1h thaw, 3 cycles | ↑ 79.93% vs. untreated | Data not specified | No solvents, preserves heat-sensitive compounds, simple |

| Microwave + Cold Press | 640 W for 3 minutes | >2x vs. untreated | Data not specified | Rapid, significantly enhances TQ recovery |

The following workflow diagram illustrates the decision-making process for selecting and applying the appropriate extraction method based on research goals.

Analytical Method Validation and Delivery System Development

Accurate quantification of TQ and its effective formulation into delivery systems are critical steps in pharmaceutical development.

GC-FID Quantification of this compound

A validated Gas Chromatography-Flame Ionization Detector (GC-FID) method provides a reliable and accessible means for TQ quantification.

Chromatographic Conditions:

- Column: TR-5MS (30 m length × 0.25 mm diameter × 0.25 µm film thickness)

- Injector Temperature: 250 °C

- Detector Temperature: 260 °C

- Oven Program: Initiate at 100 °C, ramp to 240 °C at 15 °C/min, then to 260 °C at 20 °C/min, with a 3-minute hold.

- Carrier Gas: Helium at 1.0 mL/min constant flow.

- Injection Volume: 1 µL with a 10:1 split ratio [8].

Sample Preparation:

- Dissolve the oil sample or emulsion in methanol containing Diethyl Phthalate (DEP) as an internal standard (120 µg/mL).

- Use a sample-to-methanol ratio of 1:9 and centrifuge for 30 minutes for maximum TQ recovery.

- The method demonstrates linearity between 10–1280 µg/mL, with a Limit of Detection (LoD) of 13.59 µg/mL and a Limit of Quantification (LoQ) of 41.19 µg/mL [8].

Development of Emulsion Delivery Systems

To improve the solubility and bioavailability of lipophilic TQ in aqueous biological environments, lipid-based delivery systems such as emulsions can be employed.

Emulsion Preparation Protocol:

- Composition:

- Dispersed Phase: Black seed oil (2.75 g)

- Surfactant: Tween 80 (2.75 g)

- Aqueous Phase: Deionized water (44.5 g)

- Procedure: Combine all components and homogenize using an Ultra Turrax homogenizer at 18,000 rpm for 10 minutes [8].

- Composition:

Determination of Entrapment Efficiency (EE):

- The density-changing centrifugation method yields the highest entrapment efficiency.

- Protocol: Mix the emulsion with trisodium citrate (TC) solution to a final concentration of 10% (m/v). Centrifuge at 12,000 rpm for 30 minutes at room temperature. The TQ-loaded nanoparticles will float, while free TQ precipitates. Carefully extract the middle liquid layer for TQ quantification via the validated GC-FID method.

- Calculation: Entrapment efficiency (%EE) is calculated as follows [8]: %EE = 100 × (Total TQ Amount - Free TQ Amount) / Total TQ Amount

- Using this method, an entrapment efficiency of up to 64.83% can be achieved [8].

Table 2: Key Quality Parameters for Black Seed Oil and Analytical Methods

| Parameter | Specification/Value | Method / Notes |

|---|---|---|

| Total Oil in Seed | 34.5 - 41.8 wt% | Maximum extractable oil content [3] |

| TQ in Commercial Oils | 3.48 - 8.73 mg/g oil | Range found in cold-pressed oils [3] |

| GC-FID Linearity Range | 10 - 1280 µg/mL | For validated quantification [8] |

| GC-FID LoD / LoQ | 13.59 µg/mL / 41.19 µg/mL | Limit of Detection & Quantification [8] |

| Emulsion Entrapment Efficiency | Up to 64.83% | Achieved via density-changing centrifugation [8] |

Conclusion and Future Perspectives

The protocols outlined herein provide a robust foundation for the efficient extraction, quantification, and formulation of this compound from Nigella sativa L. The choice of extraction method—be it the green and simple optimized screw press, the high-yielding UAE, or the innovative pretreatment-assisted pressing—should be aligned with the specific goals of the research and development project. The integration of validated analytical techniques like GC-FID ensures accurate quality control, while the development of emulsion systems addresses the challenge of TQ's low aqueous solubility, a critical step for enhancing its bioavailability in therapeutic applications. Future work should focus on the scale-up of these optimized methods, conducting comprehensive in vitro and in vivo bioactivity studies using the extracted TQ, and exploring advanced nanocarrier systems to further improve the stability, targeting, and therapeutic efficacy of this promising natural compound. By adopting these standardized protocols, researchers can accelerate the translation of this compound from a laboratory curiosity to a validated pharmaceutical agent.

References

- 1. Functional, Nutraceutical, and Pharmacological Properties ... [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential of this compound from Nigella sativa L. [journals.plos.org]

- 3. Optimization of yield and this compound content of screw ... [sciencedirect.com]

- 4. Optimization of Ultrasound-Assisted Extraction Conditions ... [ftb.com.hr]

- 5. Optimisation of Ultrasound-Assisted Extraction Conditions ... [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of ultrasound-assisted extraction of Nigella ... [link.springer.com]

- 7. Enhanced this compound Recovery from Cold-Pressed Black ... Seeds [agrifoodscience.com]

- 8. Evaluation of extraction and entrapment efficiency of black ... seed [link.springer.com]

Soxhlet Extraction Protocol for Thymoquinone from Nigella sativa

Principle: Soxhlet extraction is a solid-liquid technique that uses continuous solvent cycling to efficiently extract compounds from solid matrices. The system operates through repeated cycles of solvent evaporation, condensation, percolation through the sample, and siphoning back to the distillation flask [1].

Materials and Equipment:

- Plant Material: Nigella sativa seeds (dried and powdered) [2]

- Solvents: Methanol, ethanol, hexane, or diethyl ether (HPLC grade recommended) [2] [3]

- Equipment: Soxhlet extractor apparatus, round-bottom flask, condenser, heat source (heating mantle or oil bath), cellulose extraction thimbles, analytical balance [1]

Procedure:

Sample Preparation: Reduce seed particle size using a mortar and pestle or mechanical grinder. Record the exact weight of the sample (typically 10-14g) [2] [4].

Apparatus Assembly:

- Place the powdered seeds into a cellulose thimble, ensuring it's not packed too tightly.

- Add an appropriate solvent (approximately 250mL for a 25×80mm thimble) to the round-bottom flask [4].

- Assemble the Soxhlet apparatus with the extraction chamber containing the thimble between the flask and the condenser.

- Secure the entire setup with clamps and stands for stability [1] [4].

Extraction Process:

- Heat the solvent to initiate evaporation.

- The vapor travels through the apparatus to the condenser, where it liquefies and drips onto the sample in the thimble.

- When the solvent reaches the siphon tube height, it automatically drains back into the flask, carrying extracted compounds.

- Continue this cyclic process for the required duration (typically 16-24 hours) [1] [4].

Post-Extraction Processing:

- After completion, concentrate the extract using a rotary evaporator.

- Store the final extract in airtight, light-protected containers at 4°C [4].

Safety Considerations

- Perform extraction under a fume hood due to flammable solvent vapors [4].

- Use personal protective equipment including gloves and safety glasses.

- Do not leave the apparatus unattended for extended periods due to continuous heating and water cooling requirements [4].

Analytical Quantification Methods for Thymoquinone

The complex composition of plant extracts necessitates precise analytical methods to quantify this compound content specifically.

| Method | Principle | Key Features | Applications |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) [2] [3] [5] | Separation using C-18 column with UV detection (254 nm) | High sensitivity and specificity; requires sample preparation | Quality control; precise quantification |

| Square-Wave Voltammetry (SWV) [3] | Electrochemical oxidation of protonated hydroquinone | Cost-effective, rapid, minimal sample preparation | Routine analysis; resource-limited settings |

| Near-Infrared Spectroscopy (NIRS) [6] | Spectral analysis in NIR region (780-2500 nm) | Non-destructive, high-throughput screening | Breeding programs; large-scale screening |

HPLC Protocol Details [5]:

- Column: Reversed-phase C-18 (150×4.6mm, 5μm)

- Mobile Phase: Water, methanol, and 2-propanol in optimized ratios

- Flow Rate: 1.0mL/min

- Detection: UV at 254nm and 294nm

- Run Time: <15 minutes for complete analysis of TQ and related compounds

Voltammetric Protocol Details [3]:

- Working Electrode: Carbon paste electrode

- Supporting Electrode: Silver/silver chloride reference electrode

- Technique: Square-wave voltammetry

- Advantage: Simplicity and cost-effectiveness compared to HPLC

Method Optimization Considerations

- Solvent Selection: Choose based on target compound polarity - methanol effectively extracts various phytochemicals including this compound [2].

- Particle Size: Reduced particle size increases surface area for improved extraction efficiency [4].

- Duration Optimization: Balance between extraction yield and potential compound degradation during prolonged heating [1].

Experimental Workflow

The following diagram illustrates the complete this compound extraction and analysis workflow:

Key Applications and Research Implications

The extracted this compound has demonstrated significant antibacterial activity against various microorganisms, including Bacillus species, suggesting potential applications in antimicrobial formulations [2]. In pharmacological research, this compound has shown anti-inflammatory, antioxidant, and anticancer properties, supporting its investigation in drug development programs [7] [8].

Conclusion

Soxhlet extraction remains a valuable method for this compound isolation from Nigella sativa seeds, particularly for research-scale applications. The continuous extraction process provides efficient compound recovery, though researchers should consider the potential impact of prolonged heating on this compound stability. The integration of this extraction method with modern analytical techniques like HPLC, voltammetry, or NIRS enables comprehensive quality assessment and supports the reliable investigation of this compound's therapeutic potential.

References

- 1. ≫ Soxhlet Extraction: The Method, Equipment, and Its ... [pobel.com]

- 2. HPLC Quantification of this compound Extracted from ... [pmc.ncbi.nlm.nih.gov]

- 3. A voltammetric approach for the quantification of ... [nature.com]

- 4. Using Soxhlet Ethanol Extraction to Produce and Test Plant ... [pmc.ncbi.nlm.nih.gov]

- 5. High performance liquid chromatographic analysis of the ... [sciencedirect.com]

- 6. Analysis of this compound Content in Black Cumin Seeds ... [mdpi.com]

- 7. A Narrative Review on Various Oil Extraction Methods ... [pmc.ncbi.nlm.nih.gov]

- 8. A Narrative Review on Various Oil Extraction Methods ... [mdpi.com]

Application Notes and Protocols: NIRS Calibration for Thymoquinone Content Screening in Black Cumin Seeds

Introduction

Thymoquinone (TMQ) is the primary bioactive compound responsible for the therapeutic properties of black cumin (Nigella sativa L.) seeds, demonstrating significant antioxidant, anti-inflammatory, and anticancer activities [1]. Traditional quantification of TMQ relies on high-performance liquid chromatography (HPLC), which, while accurate, is time-consuming, costly, and impractical for large-scale screening [2] [3].

Near-Infrared Reflectance Spectroscopy (NIRS) offers a rapid, non-destructive, and reagent-free alternative. This document details a validated protocol for using NIRS to screen TMQ content in intact black cumin seeds, enabling high-throughput phenotyping for breeding programs and quality control [4] [2] [3].

Key Principles and Validation Data

The developed NIRS method correlates spectral data in the 780-2500 nm range with TMQ concentrations determined by HPLC using modified partial least squares (MPLS) regression [2]. The model's robustness was rigorously tested on a multi-year dataset.

Table 1: Performance Metrics of NIRS Calibration Models for TMQ Prediction

| Calibration Set Description | Sample Size (n) | TMQ Range (mg g⁻¹) | R² | Standard Error (mg g⁻¹) | Validation Type |

|---|---|---|---|---|---|

| Initial Calibration (2021 samples) | 288 | 0.68 - 14.46 | 0.96 | SEC: 0.84 | Cross-validation |

| Cross-Validation (2021 samples) | 288 | 0.68 - 14.46 | 0.94 | SECV: 0.97 | Cross-validation |

| Independent Validation (2022 samples) | 313 | 1.74 - 17.30 | 0.78 | SEP: 1.28 | External |

| Expanded Calibration (2021+2022) | 601 | 0.68 - 17.30 | 0.92 | SEC: 1.10 | Cross-validation |

| Independent Validation (2023 samples) | 179 | 1.08 - 13.49 | 0.85 | SEP: 1.18 | External |

| Expanded with 25% of 2023 samples | 646 | 0.68 - 17.30 | 0.86 | SEP: 1.08 | External |

| Expanded with 50% of 2023 samples | 691 | 0.68 - 17.30 | 0.88 | SEP: 1.01 | External |

SEC: Standard Error of Calibration; SECV: Standard Error of Cross-Validation; SEP: Standard Error of Prediction [2] [3]

The data demonstrates that continuous model updating with new samples from different environments and years is critical for enhancing predictive accuracy and robustness [2].

Experimental Protocols

Sample Preparation and Reference Analysis

- Seed Sourcing: Collect black cumin seeds from a genetically diverse set of genotypes. The study utilized 780 individual seed samples harvested over multiple years (2021, 2022, 2023) to capture environmental and genetic variability [2] [3].

- HPLC Reference Analysis (Primary Method):

- Extraction: Grind seed samples and extract TMQ using a suitable solvent like methanol [1].

- Chromatography: Perform HPLC analysis with a C18 column and UV/Photodiode Array detection, typically at 254 nm [2] [1].

- Quantification: Use a calibration curve constructed with pure TMQ standards. Express the results as mg of TMQ per gram of seed (mg g⁻¹) [2].

NIRS Spectral Acquisition

- Instrumentation: Use a Fourier Transform-NIR (FT-NIR) spectrometer or a similar instrument equipped with a reflectance cup accessory for intact seeds. The operational range should cover 780-2500 nm [2].

- Scanning Procedure:

- Place intact seed samples into the sample cup.

- Acquire spectra in reflectance mode (R). For each sample, collect an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

- Collect a background spectrum (using a ceramic standard) before each sample batch or as per instrument manufacturer guidelines.

Calibration Model Development

- Spectral Pre-processing: Apply mathematical treatments to the raw spectra to minimize physical light scattering effects and enhance chemical information. Common methods include:

- Chemometric Analysis:

- Use Modified Partial Least Squares (MPLS) regression to develop the calibration model that correlates the pre-processed spectral data (X-matrix) with the HPLC-derived TMQ values (Y-matrix) [2].

- The model development process can be visualized as follows:

Model Validation and Deployment

- Validation: Test the calibration model's performance using an independent set of samples not included in the model development.

- Cross-Validation: Internal validation where segments of the calibration set are repeatedly left out and predicted.

- External Validation: Prediction of a completely separate sample set, often from a different harvest year, providing the most realistic assessment of performance (e.g., SEP and R² values in Table 1) [2].

- Prediction of Unknowns: Once validated, the model can be used to predict TMQ content in new, unknown samples by scanning them and applying the calibration equation.

Critical Wavelengths for TMQ Detection

Spectral analysis identified specific wavelength regions most associated with TMQ content, corresponding to chemical bond vibrations.

Table 2: Key Wavelength Regions for TMQ Quantification

| Wavelength (nm) | Chemical Bond/Vibration Association | Spectral Feature |

|---|---|---|

| ~1660 - 1700 | C-H stretch first overtone | Broad absorption area |

| ~2038 - 2114 | Combination bands | Broad absorption area |

| ~2106 | Key discrimination wavelength | Peak in high-TMQ spectra [2] [3] |

| ~2226 - 2418 | C-H combination bands | Broad absorption area |

| ~2254 | Key discrimination wavelength | Peak in high-TMQ spectra [2] [3] |

The most significant spectral differences between high and low TMQ seeds were observed around 2106 nm and 2254 nm [2] [3]. The workflow for identifying these key wavelengths is outlined below:

Application in Breeding and Selection

The NIRS calibration equation is highly effective for selecting genotypes with high TMQ content in breeding programs. The accuracy of selection improves significantly when the calibration set is updated with a portion of samples from the target environment.

Table 3: Efficiency of Genotype Selection Using NIRS vs. HPLC

| Selection Intensity | Match with HPLC (%) - No 2023 Samples | Match with HPLC (%) - 25% 2023 Samples Added | Match with HPLC (%) - 50% 2023 Samples Added |

|---|---|---|---|

| Top 5% | 67% | 89% | 100% |

| Top 10% | 56% | 89% | 89% |

| Top 15% | 67% | 81% | 85% |

Data represents the percentage of samples correctly selected by NIRS compared to the rank based on HPLC reference data [2] [3].

Troubleshooting and Best Practices

- Model Robustness: For accurate predictions across diverse growing conditions, ensure the calibration set encompasses wide genetic and environmental variability [2] [3].

- Bias in Independent Validation: A strong bias observed in initial external validations can often be corrected by expanding the calibration model with a representative subset (25-50%) of samples from the new population or environment [2].

- Instrument Monitoring: Regularly scan control samples to monitor instrument performance and ensure long-term consistency of the calibration.

- Model Updates: Periodically re-evaluate and update the calibration model by incorporating new reference data to maintain prediction accuracy over time.

Conclusion

NIRS is a reliable and powerful high-throughput tool for quantifying this compound in intact black cumin seeds. The methodology detailed in these application notes provides researchers and industry professionals with a robust protocol to implement this technique effectively, facilitating rapid screening in plant breeding and quality control applications.

References

- 1. Frontiers | Therapeutic Potential and Pharmaceutical Development of... [frontiersin.org]

- 2. Analysis of this compound Content in Black Cumin Seeds ... [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of this compound in black cumin... | Preprints.org content [preprints.org]

- 4. Analysis of this compound in Black Cumin Seeds Using... Content [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental study on online detection of near-infrared ... [sciencedirect.com]

Comprehensive Analytical Methods for Thymoquinone Stability Assessment: Protocols and Applications

Introduction to Thymoquinone Stability Challenges

This compound (TQ), the primary bioactive constituent of Nigella sativa (black cumin), demonstrates significant therapeutic potential across various disease models but presents substantial analytical challenges due to its inherent chemical instability. This molecule exhibits particular sensitivity to environmental factors including heat, light, pH fluctuations, and oxidative conditions, which can compromise pharmaceutical product quality and efficacy. Consequently, implementing stability-indicating analytical methods becomes essential for accurate quantification, degradation monitoring, and formulation development. These validated methods must effectively separate this compound from its degradation products under various stress conditions, providing reliable data for regulatory compliance and shelf-life determination.

The development of robust analytical protocols addresses the compound's susceptibility to degradation, which research has demonstrated can exceed 75% when exposed to temperatures above 150°C and occurs rapidly in aqueous environments and under light exposure. The forced degradation studies conducted under ICH guidelines reveal that this compound undergoes significant transformation under thermal, photolytic, and oxidative conditions, necessitating precise monitoring during pharmaceutical development and quality control processes. This application note provides comprehensive protocols and analytical procedures to support researchers in overcoming these challenges.

Analytical Method Overview and Comparison

Various analytical techniques have been employed for this compound quantification, each offering distinct advantages and limitations for stability-indicating applications. High-Performance Liquid Chromatography (HPLC) remains the most widely established method, with reversed-phase C18 columns using water-acetonitrile or water-methanol mobile phases providing excellent separation efficiency. Ultra-Performance Liquid Chromatography (UPLC) techniques offer enhanced resolution with reduced analysis time through smaller particle size columns (1.8 μm), while voltammetric methods present emerging alternatives with comparable sensitivity without extensive sample preparation.

The following table summarizes the primary analytical methods for this compound quantification:

Table 1: Comparison of Analytical Methods for this compound Quantification

| Method | Separation Conditions | Detection | Linear Range | Sensitivity | Analysis Time | Key Applications |

|---|---|---|---|---|---|---|

| RP-HPLC [1] [2] | C18 column; water-acetonitrile (variable ratios); flow rate: 0.5-1.0 mL/min | UV: 254-294 nm | 2-10 μM [2] | LOD: 2.19 ng/mL; LOQ: 6.64 ng/mL [1] | 10-15 min | Forced degradation studies, stability testing, quality control |